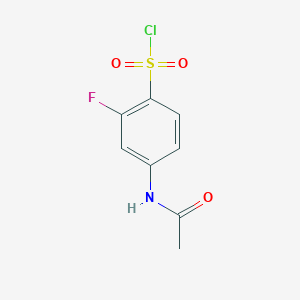

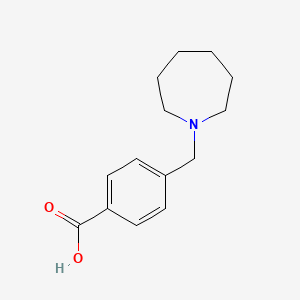

![molecular formula C6H9ClN6S2 B1283907 5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine;hydrochloride CAS No. 1049735-78-5](/img/structure/B1283907.png)

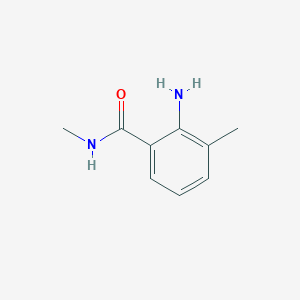

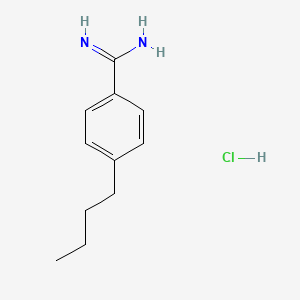

5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine;hydrochloride” is a derivative of 1,3,4-thiadiazol . It’s a colorless crystal or white crystalline powder with weak alkalinity . It has significant value in organic synthesis .

Synthesis Analysis

The synthesis of similar compounds, such as 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives, has been reported . The compounds were synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Chemical Reactions Analysis

The compound and its derivatives have been studied for their urease inhibitor activities . The compounds could interact well with the active site of the urease enzyme .Physical And Chemical Properties Analysis

The compound is a colorless crystal or white crystalline powder with weak alkalinity . It is slightly soluble in water and soluble in alcohol and ether solvents .Scientific Research Applications

Molecular Structure and Interaction Analysis

- El-Emam et al. (2020) synthesized three adamantane-1,3,4-thiadiazole hybrid derivatives, including compounds with structural similarities to 5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine;hydrochloride, and analyzed their crystal structures at low temperature. Their study focused on intra- and intermolecular interactions using quantum theory of atoms-in-molecules (QTAIM) and revealed significant roles of noncovalent interactions in these structures (El-Emam et al., 2020).

Synthesis and Characterisation in Pharmaceutical Applications

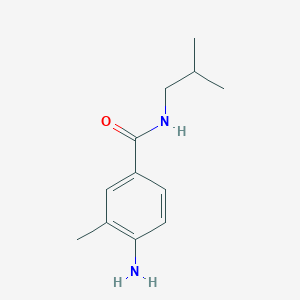

- Makwane et al. (2018) explored the synthesis and biological evaluation of 3-Chloro-1-(5-ethyl-[1,3,4] thiadiazole-2-yl)-4-phenyl-azetidin-2-one derivatives, a class of compounds structurally related to the compound . They analyzed their antibacterial and antifungal activities, indicating the potential pharmaceutical applications of such derivatives (Makwane et al., 2018).

Applications in Synthesis of Novel Derivatives

- Yu et al. (2014) reported the synthesis of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, which are structurally related to the compound . This study demonstrates the versatility of thiadiazoles in creating novel chemical entities, potentially useful in various scientific applications (Yu et al., 2014).

Vibrational Analysis and Molecular Structure

- Channar et al. (2019) conducted a study on an ibuprofen-thiadiazole hybrid compound, which shares structural features with the compound of interest. The research focused on synthesizing the compound and analyzing its vibrational properties, molecular structure, and quantum chemical calculations. This study provides insights into the structural and chemical properties of thiadiazole derivatives (Channar et al., 2019).

Antimicrobial and Surface Activity Studies

- El-Sayed et al. (2015) synthesized polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide, indicating the potential of thiadiazole derivatives for antimicrobial and surface activity applications (El-Sayed et al., 2015).

properties

IUPAC Name |

5-[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N6S2.ClH/c7-5-11-9-3(13-5)1-2-4-10-12-6(8)14-4;/h1-2H2,(H2,7,11)(H2,8,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOMKLALMPWXMZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=NN=C(S1)N)C2=NN=C(S2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN6S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[2-(5-Amino-1,3,4-thiadiazol-2-yl)ethyl]-1,3,4-thiadiazol-2-amine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B1283825.png)